molecular formula C9H12ClN3O4 B2627846 2-[(2-Aminoethyl)amino]-5-nitrobenzoic acid hydrochloride CAS No. 148819-39-0

2-[(2-Aminoethyl)amino]-5-nitrobenzoic acid hydrochloride

Cat. No.: B2627846
CAS No.: 148819-39-0
M. Wt: 261.66
InChI Key: AXKJMWPHTXLLMG-UHFFFAOYSA-N
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Description

2-[(2-Aminoethyl)amino]-5-nitrobenzoic acid hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes both amino and nitro functional groups, making it a versatile reagent in chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminoethyl)amino]-5-nitrobenzoic acid hydrochloride typically involves the nitration of benzoic acid derivatives followed by amination. One common method includes the nitration of 2-aminoethylbenzoic acid to introduce the nitro group at the 5-position. This is followed by the reaction with ethylenediamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and amination processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminoethyl)amino]-5-nitrobenzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and alkylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzoic acids and their derivatives, which have applications in pharmaceuticals and materials science.

Scientific Research Applications

2-[(2-Aminoethyl)amino]-5-nitrobenzoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Aminoethyl)amino]-5-nitrobenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino and nitro groups play a crucial role in its binding affinity and reactivity. The pathways involved often include redox reactions and nucleophilic substitutions, which contribute to its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethyl methacrylate hydrochloride
  • Triethylenetetramine
  • Ethanol, 2-[(2-aminoethyl)amino]-

Comparison

Compared to similar compounds, 2-[(2-Aminoethyl)amino]-5-nitrobenzoic acid hydrochloride is unique due to its specific combination of amino and nitro groups, which provide distinct reactivity and binding properties. This makes it particularly useful in applications requiring selective interactions and high reactivity.

Properties

IUPAC Name

2-(2-aminoethylamino)-5-nitrobenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4.ClH/c10-3-4-11-8-2-1-6(12(15)16)5-7(8)9(13)14;/h1-2,5,11H,3-4,10H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKJMWPHTXLLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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